molecular formula C18H22N8O B611095 Syk-IN-11 CAS No. 1491150-77-6

Syk-IN-11

Cat. No.: B611095
CAS No.: 1491150-77-6
M. Wt: 366.42
InChI Key: FPQNRXITKTZFMF-NWDGAFQWSA-N
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Description

Syk-IN-11 is a selective inhibitor of spleen tyrosine kinase (SYK), a cytoplasmic protein tyrosine kinase involved in various cellular processes, including immune cell signaling, proliferation, and survival. This compound has shown potential in targeting diseases where SYK plays a critical role, such as certain cancers and autoimmune disorders.

Scientific Research Applications

Syk-IN-11 has a wide range of scientific research applications, including:

    Cancer Research: this compound has shown potential in inhibiting the growth of certain cancer cells by targeting SYK-dependent signaling pathways. .

    Autoimmune Disorders: this compound is being investigated for its potential to modulate immune responses in autoimmune diseases by inhibiting SYK activity in immune cells.

    Inflammatory Diseases: The compound has shown promise in reducing inflammation by targeting SYK-mediated signaling pathways in inflammatory cells.

    Drug Development: this compound serves as a valuable tool in drug discovery and development, helping researchers understand the role of SYK in various diseases and identify potential therapeutic targets.

Mechanism of Action

Syk inhibitors function by blocking the activation of Syk, a key player in the signaling pathway of immune cells . This can help reduce immune cell activation and associated pathological inflammation .

Safety and Hazards

Syk inhibitors are generally considered safe for short-term use, but the long-term safety is unknown . They can cause side effects such as skin irritation, eye irritation, and respiratory irritation .

Future Directions

The development of Syk inhibitors is an active area of research, with several compounds currently undergoing clinical trials . Future research will likely focus on improving the efficacy and safety profile of these drugs, as well as exploring their potential in treating other diseases .

Preparation Methods

The synthesis of Syk-IN-11 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the reaction of appropriate starting materials under specific conditions to form the core structure of this compound.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.

    Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Chemical Reactions Analysis

Syk-IN-11 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Syk-IN-11 can be compared with other SYK inhibitors such as fostamatinib, entospletinib, and lanraplenib. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties:

    Fostamatinib: An oral SYK inhibitor approved for the treatment of chronic immune thrombocytopenia.

    Entospletinib: A selective SYK inhibitor with potent anti-leukemic activity, particularly in acute myeloid leukemia.

    Lanraplenib: A next-generation SYK inhibitor with enhanced selectivity and favorable pharmacokinetic properties.

Properties

CAS No.

1491150-77-6

Molecular Formula

C18H22N8O

Molecular Weight

366.42

IUPAC Name

5-((1H-indol-7-yl)amino)-3-(((1R,2S)-2-aminocyclohexyl)amino)-1,2,4-triazine-6-carboxamide

InChI

InChI=1S/C18H22N8O/c19-11-5-1-2-6-12(11)23-18-24-17(15(16(20)27)25-26-18)22-13-7-3-4-10-8-9-21-14(10)13/h3-4,7-9,11-12,21H,1-2,5-6,19H2,(H2,20,27)(H2,22,23,24,26)/t11-,12+/m0/s1

InChI Key

FPQNRXITKTZFMF-NWDGAFQWSA-N

SMILES

N[C@@H]1[C@H](NC2=NN=C(C(N)=O)C(NC3=CC=CC4=C3NC=C4)=N2)CCCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Syk-IN-11;  Syk IN 11;  SykIN11;  Syk-inhibitor-11;  Syk inhibitor 11;  Syk inhibitor-11; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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